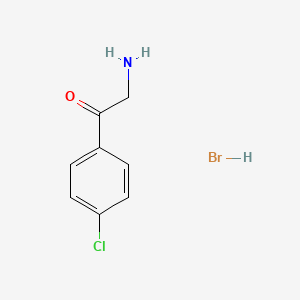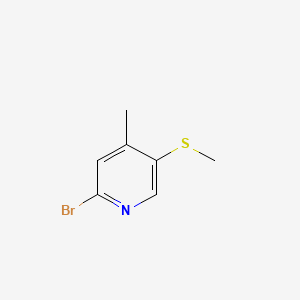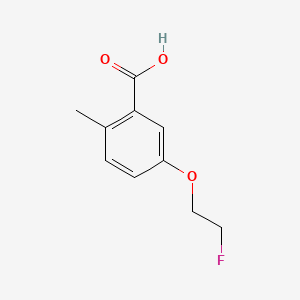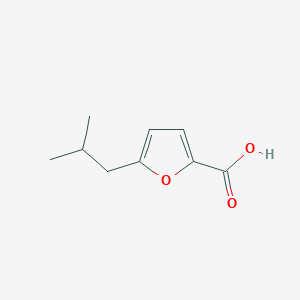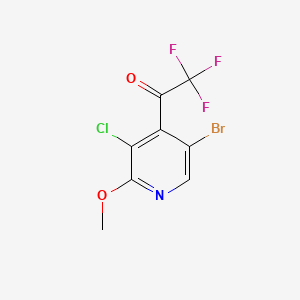
1-(5-Bromo-3-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-3-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone is a chemical compound with a complex structure that includes bromine, chlorine, methoxy, pyridine, and trifluoromethyl groups
Métodos De Preparación
The synthesis of 1-(5-Bromo-3-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone typically involves multiple steps, including halogenation, methoxylation, and trifluoroacetylation. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability.
Análisis De Reacciones Químicas
1-(5-Bromo-3-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the bromine or chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Aplicaciones Científicas De Investigación
1-(5-Bromo-3-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-3-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
When compared to similar compounds, 1-(5-Bromo-3-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone stands out due to its unique combination of functional groups. Similar compounds include:
- 1-(5-Bromo-3-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanol
- 1-(5-Bromo-3-chloro-2-methoxypyridin-4-yl)cyclopentanol
These compounds share some structural similarities but differ in their specific functional groups and chemical properties, making this compound unique in its applications and reactivity.
Propiedades
Fórmula molecular |
C8H4BrClF3NO2 |
|---|---|
Peso molecular |
318.47 g/mol |
Nombre IUPAC |
1-(5-bromo-3-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H4BrClF3NO2/c1-16-7-5(10)4(3(9)2-14-7)6(15)8(11,12)13/h2H,1H3 |
Clave InChI |
SNQQTIOKRUGDDH-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C(=C1Cl)C(=O)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14775591.png)






![[2,2'-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate](/img/structure/B14775633.png)

![N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14775643.png)
